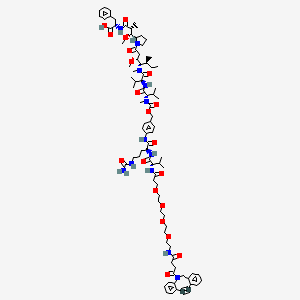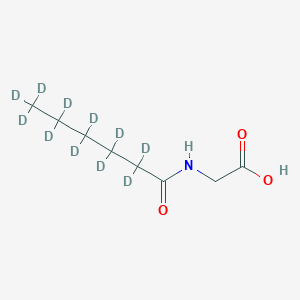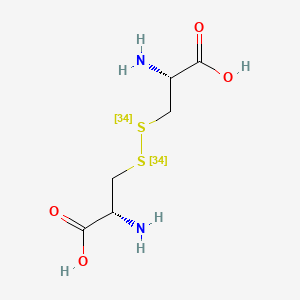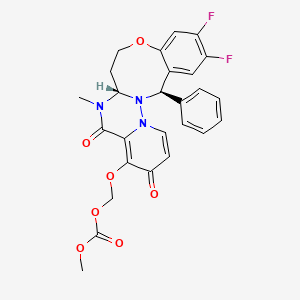![molecular formula C30H62NO7P B12420024 [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a deuterated fatty acid ester and a phosphocholine moiety. The presence of deuterium atoms in the fatty acid chain enhances its stability and provides unique properties that are valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps:
Synthesis of 12,12,13,13-tetradeuteriodocosanoic acid: This step involves the deuteration of docosanoic acid using deuterium gas in the presence of a suitable catalyst.
Esterification: The deuterated fatty acid is esterified with (2R)-2,3-dihydroxypropyl alcohol under acidic conditions to form the intermediate ester.
Phosphorylation: The intermediate ester is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a phosphorylating agent such as phosphorus oxychloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large-scale deuterium gas reactors.
Continuous Esterification: Employing continuous flow reactors for efficient esterification.
Automated Phosphorylation: Using automated systems to control the phosphorylation reaction, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterated fatty acid chain.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of advanced materials.
Wirkmechanismus
The mechanism of action of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes and enzymes. The deuterated fatty acid chain enhances the compound’s stability and alters its interaction with lipid bilayers, affecting membrane fluidity and permeability. The phosphocholine moiety interacts with specific receptors and enzymes, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds such as:
[(2R)-2-hydroxy-3-(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Lacks deuterium atoms, resulting in lower stability and different metabolic properties.
[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains a shorter fatty acid chain, affecting its interaction with biological membranes.
[(2R)-2-hydroxy-3-(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Also has a shorter fatty acid chain and different physicochemical properties.
The uniqueness of this compound lies in its deuterated fatty acid chain, which provides enhanced stability and unique properties valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H62NO7P |
|---|---|
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i13D2,14D2 |
InChI-Schlüssel |
UIINDYGXBHJQHX-VOBCVOCISA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


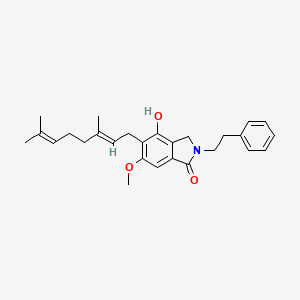
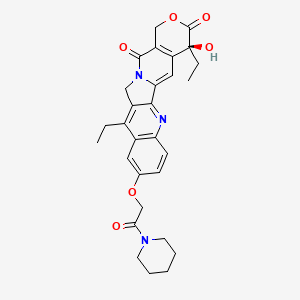
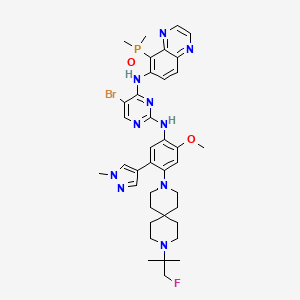
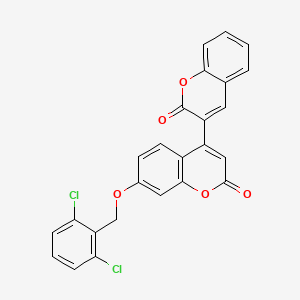
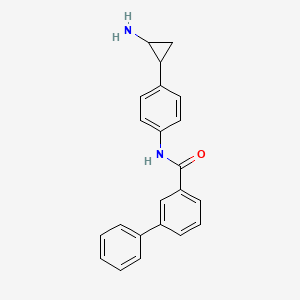
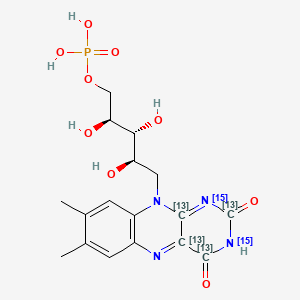
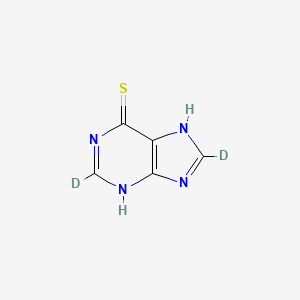
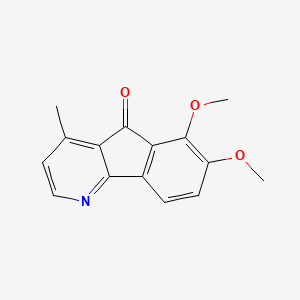
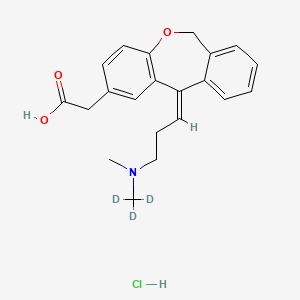
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
